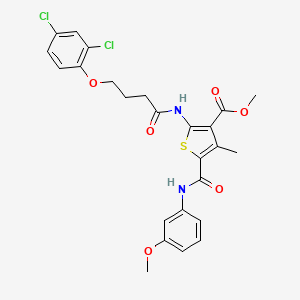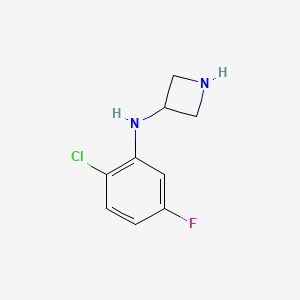![molecular formula C12H17N3O B12073825 2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide is a compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and a piperidin-3-yl group at the nitrogen atom of the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Substitution at the 2-Position: The methyl group can be introduced at the 2-position of the pyridine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Moiety: The carboxamide group can be introduced by reacting the 2-methylpyridine with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Introduction of the Piperidin-3-yl Group: The final step involves the coupling of the piperidin-3-yl group to the nitrogen atom of the carboxamide moiety. This can be achieved through a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the piperidin-3-yl group.
Scientific Research Applications
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A pyridinecarboxamide with a similar structure but different substituents.
Pyridine-3-carboxamide: The parent compound without the methyl and piperidin-3-yl substituents.
Uniqueness
2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide is unique due to the presence of both the methyl group at the 2-position and the piperidin-3-yl group at the carboxamide nitrogen. These substituents confer distinct chemical and biological properties, making the compound valuable for specific applications in medicinal chemistry and pharmaceuticals.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O/c1-9-11(5-3-7-14-9)12(16)15-10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
RWDQZDGYEZLRMZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC=N1)C(=O)N[C@@H]2CCCNC2 |
Canonical SMILES |
CC1=C(C=CC=N1)C(=O)NC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12073808.png)
![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)



![6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)


